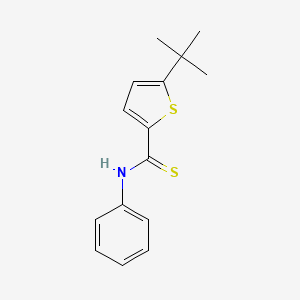
Benzenamine, 4-methoxy-N-(phenylethenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-methoxy-N-(phenylethenylidene)-: is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.2591 g/mol . It is also known by several other names, including p-Anisidine, N-benzylidene- and Benzylidene-p-methoxyaniline . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a phenylethenylidene group attached to the nitrogen atom of the benzenamine structure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-(phenylethenylidene)- typically involves the condensation reaction between p-anisidine and benzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
科学的研究の応用
Chemistry: Benzenamine, 4-methoxy-N-(phenylethenylidene)- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials with specific properties .
作用機序
The mechanism of action of Benzenamine, 4-methoxy-N-(phenylethenylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways . The presence of the methoxy and phenylethenylidene groups contributes to its binding affinity and specificity towards the targets .
類似化合物との比較
- Benzenamine, 4-methoxy-N-methyl- .
- Benzenemethanamine, 4-methoxy- .
- Benzenamine, 4-methoxy-N,N-dimethyl- .
Comparison:
- Benzenamine, 4-methoxy-N-(phenylethenylidene)- is unique due to the presence of the phenylethenylidene group, which imparts distinct chemical and biological properties .
- Benzenamine, 4-methoxy-N-methyl- and Benzenemethanamine, 4-methoxy- have different substituents on the nitrogen atom, leading to variations in their reactivity and applications .
- Benzenamine, 4-methoxy-N,N-dimethyl- has two methyl groups attached to the nitrogen atom, which affects its steric and electronic properties .
特性
CAS番号 |
113742-55-5 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
InChI |
InChI=1S/C15H13NO/c1-17-15-9-7-14(8-10-15)16-12-11-13-5-3-2-4-6-13/h2-11H,1H3 |
InChIキー |
HKWOIODKXHMEJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)

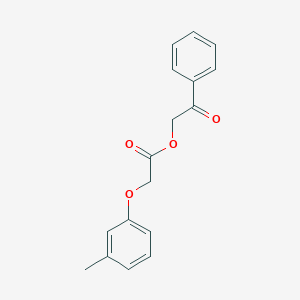

![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)
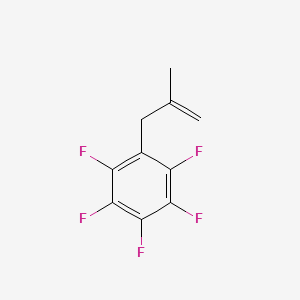
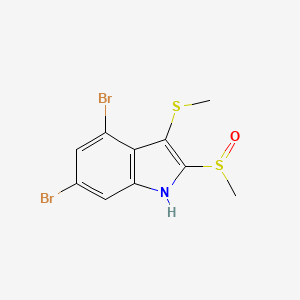
![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
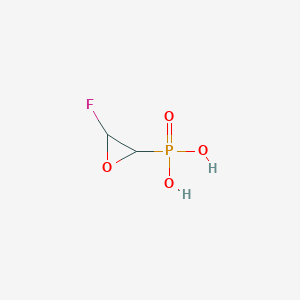
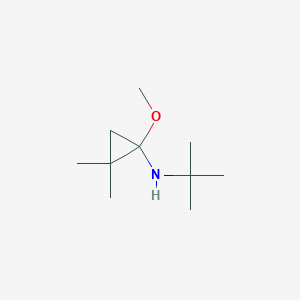
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
